

Introduction: The Analytical Imperative for Novel Adamantane Derivatives

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Compound of Interest

Compound Name: (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
CAS No.: 2248213-83-2
Cat. No.: B2964583

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Adamantane, with its rigid and lipophilic cage structure, is a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into therapeutic candidates can significantly enhance pharmacokinetic properties such as bioavailability and metabolic stability. **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol** represents a novel investigational compound, likely developed as a pharmaceutical intermediate or active ingredient. The introduction of a fluorine atom and a propanol side chain modifies the molecule's polarity and potential metabolic pathways, necessitating a highly specific and sensitive analytical method for its quantification in complex biological matrices.

This application note details the development and validation of a robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise measurement of **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol**. This method is designed to support drug discovery and development activities, from metabolic studies to pharmacokinetic analysis in preclinical and clinical research. We address the typical challenges associated with adamantane analysis—such as the lack of a strong UV chromophore—by leveraging the inherent selectivity and sensitivity of tandem mass spectrometry.[2]

The narrative that follows explains not only the procedural steps but also the scientific rationale behind the selection of specific reagents, instrumental parameters, and validation protocols, ensuring the method's reliability and reproducibility in accordance with regulatory expectations.

[3][4]

Analytical Principle: Leveraging ESI and Tandem Mass Spectrometry

The core of this method relies on the coupling of reversed-phase HPLC for chromatographic separation with a triple quadrupole mass spectrometer for detection.

- **Chromatography:** A C18 stationary phase is employed to retain the moderately nonpolar adamantane derivative. A gradient elution using an organic solvent (acetonitrile) and an aqueous mobile phase allows for the effective separation of the analyte from endogenous matrix components. The addition of a proton source, such as formic acid, to the mobile phase is critical for promoting efficient ionization.
- **Ionization:** Electrospray Ionization (ESI) in the positive ion mode is selected as the ionization technique. The propanol moiety of the analyte can be readily protonated in the acidic environment of the ESI source, forming a stable protonated molecule, $[M+H]^+$. This process is highly efficient for molecules with functional groups that can accept a proton.[5]
- **Detection:** Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent ion. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only for specific, characteristic fragment ions. This two-stage mass filtering process drastically reduces chemical noise and allows for precise quantification even at very low concentrations.[6]

Materials and Methods

Reagents and Chemicals

- **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol:** Reference standard (>98% purity)

- Internal Standard (IS): **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol-¹³C₃, d₂** (or a suitable structural analog such as 1-Adamantanol, if a stable isotope-labeled standard is unavailable).
- Acetonitrile (ACN): HPLC or LC-MS grade
- Methanol (MeOH): HPLC or LC-MS grade
- Water: Deionized, Type 1 or HPLC grade
- Formic Acid (FA): LC-MS grade, >99% purity
- Human Plasma: Pooled, K₂EDTA as anticoagulant. Sourced from at least six different donors to assess matrix variability.[3]

Instrumentation

- HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system capable of pressures up to 600 bar.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent, equipped with an ESI source.

Experimental Protocol: Step-by-Step Methodology

Part 1: Sample Preparation (Protein Precipitation)

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples, making it ideal for high-throughput analysis.[7]

- Aliquot: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample (blank, standard, quality control, or unknown).
- Spike Internal Standard: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O) to every tube except the blank matrix.
- Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and keep the analyte protonated.

- **Vortex:** Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and extraction of the analyte into the supernatant.
- **Centrifuge:** Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
- **Transfer:** Carefully aspirate 200 µL of the clear supernatant and transfer it to a 96-well plate or an autosampler vial.
- **Inject:** Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Part 2: HPLC-MS/MS Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Method Parameters

Parameter	Value	Rationale
Column	Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m	A short, narrow-bore column with sub-2 μ m particles provides high resolution and fast analysis times, compatible with UHPLC systems.
Mobile Phase A	0.1% Formic Acid in Water	Provides the aqueous component for reversed-phase separation and the proton source for ESI.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	The organic solvent for eluting the analyte from the C18 column.
Flow Rate	0.4 mL/min	A typical flow rate for a 2.1 mm ID column, ensuring efficient chromatography without excessive backpressure.
Column Temperature	40 $^{\circ}$ C	Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume	5 μ L	A small injection volume minimizes potential matrix effects and column overload.
Gradient Elution	See Table 2 below	A gradient is necessary to elute the analyte with a good peak shape while washing out more retained matrix components.

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase B
0.0	20
3.0	95
4.0	95
4.1	20
5.0	20

Table 3: Mass Spectrometer Parameters

Parameter	Value	Rationale
Ionization Mode	ESI Positive	The analyte contains a hydroxyl group that is readily protonated.
Gas Temperature	300 °C	Optimizes solvent desolvation.
Gas Flow	8 L/min	Nebulizes the eluent into a fine spray.
Nebulizer Pressure	35 psi	Assists in the formation of charged droplets.
Sheath Gas Temp	350 °C	Aids in desolvation and ion formation.
Sheath Gas Flow	11 L/min	Focuses the ion spray towards the MS inlet.
Capillary Voltage	4000 V	The potential difference required to generate the electrospray.
Analysis Mode	Multiple Reaction Monitoring (MRM)	Provides the highest sensitivity and selectivity for quantification.

MRM Transition Selection

The molecular formula for **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol** is C₁₃H₂₁FO. The monoisotopic mass is 212.16 Da. The protonated molecule [M+H]⁺ will have an m/z of 213.2. This will be the precursor ion for Q1.

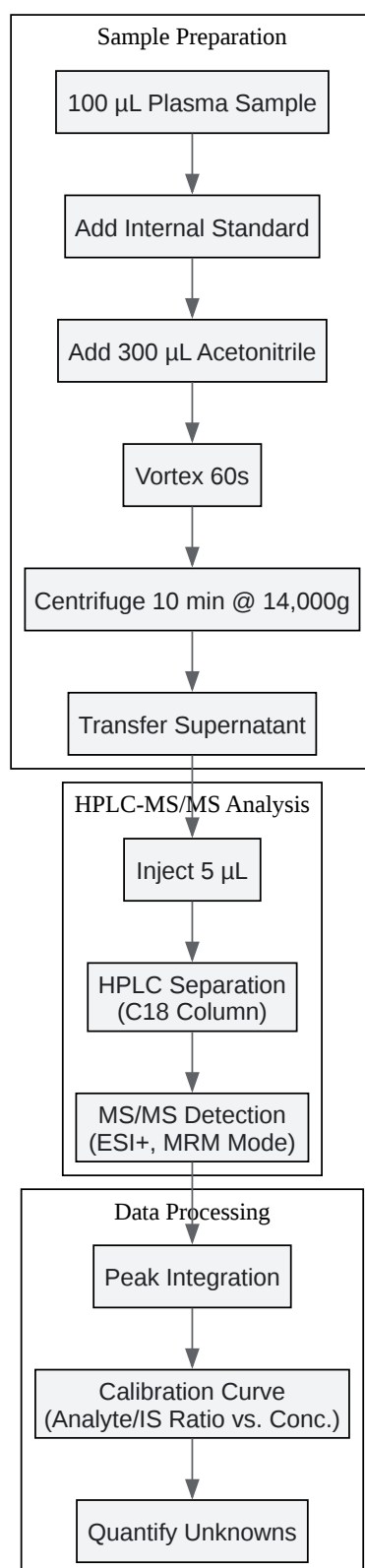
Product ions (Q3) are determined by fragmenting the precursor ion in the collision cell. Based on the fragmentation of similar adamantane alcohols, likely losses include water (H₂O) and fragmentation of the adamantane cage.^[8]

Table 4: Proposed MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	Collision Energy (V)	Use
Analyte	213.2	195.2	150	15	Quantifier (Loss of H ₂ O)
Analyte	213.2	135.1	150	25	Qualifier (Adamantyl cation core)
Internal Standard	e.g., 218.2	e.g., 200.2	150	15	IS Quantifier

Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte.

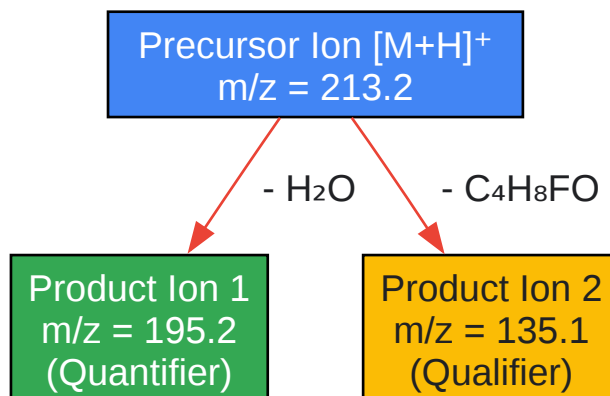
Visualizing the Analytical Process Workflow Diagram



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Caption: End-to-end workflow for the analysis of **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol**.

Proposed Fragmentation Pathway



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Caption: Proposed ESI+ fragmentation of the analyte for MRM method development.

Method Validation Framework

To ensure the method is fit for purpose, a full validation must be conducted according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[3][9] The following parameters must be assessed:

- **Selectivity:** Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.[3]
- **Calibration Curve and Linearity:** A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels should be prepared in the biological matrix. The linearity should be evaluated using a weighted (e.g., $1/x^2$ or $1/x$) linear regression model. [4]
- **Accuracy and Precision:** Determined by analyzing replicate ($n \geq 5$) quality control (QC) samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. Intra-day and inter-day runs are performed. Acceptance criteria are typically $\pm 15\%$ ($\pm 20\%$ for LLOQ) of the nominal concentration for accuracy, and a precision of $\leq 15\%$ ($\leq 20\%$ for LLOQ).[9]
- **Lower Limit of Quantitation (LLOQ):** The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within 20%).[3]

- **Matrix Effect:** Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or internal standard. This is typically done by comparing the peak response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.
- **Recovery:** The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
- **Stability:** Analyte stability must be assessed under various conditions relevant to sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, long-term storage stability, and post-preparative stability in the autosampler.[5]

Table 5: Example Validation Acceptance Criteria Summary

Validation Parameter	Concentration Levels	Acceptance Criteria
Linearity (r^2)	Calibration Curve (e.g., 0.1 - 100 ng/mL)	≥ 0.99
Intra-day Accuracy	LLOQ, Low, Mid, High QC	85-115% (80-120% for LLOQ)
Intra-day Precision	LLOQ, Low, Mid, High QC	$\leq 15\%$ RSD ($\leq 20\%$ for LLOQ)
Inter-day Accuracy	LLOQ, Low, Mid, High QC	85-115% (80-120% for LLOQ)
Inter-day Precision	LLOQ, Low, Mid, High QC	$\leq 15\%$ RSD ($\leq 20\%$ for LLOQ)
Stability	Low and High QC	% Change within $\pm 15\%$ of baseline

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the quantitative analysis of **(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol**. The outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high sensitivity, selectivity, and throughput. By following the detailed validation framework, researchers and drug development professionals can implement this method with a high degree of confidence, ensuring the generation of reliable and reproducible data crucial for advancing novel adamantane-based therapeutics.

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